molecular formula C14H9ClO2 B1614539 1-(chloromethyl)-3H-benzo[f]chromen-3-one CAS No. 41295-62-9

1-(chloromethyl)-3H-benzo[f]chromen-3-one

Cat. No.: B1614539
CAS No.: 41295-62-9
M. Wt: 244.67 g/mol
InChI Key: ZPGVCNAZYMUWKE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3H-benzo[f]chromen-3-one is a chemical compound with the molecular formula C14H9ClO2 and a molecular weight of 244.673 g/mol . This compound is known for its unique structure, which includes a chromenone core fused with a benzene ring and a chloromethyl group attached to the chromenone moiety. It is primarily used in research applications, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 1-(chloromethyl)-3H-benzo[f]chromen-3-one can be achieved through various methods. One common approach involves the chloromethylation of aromatic compounds. This process typically uses a mixture of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the chromenone core to yield the desired product.

Chemical Reactions Analysis

1-(Chloromethyl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The chromenone core can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The chromenone core can be reduced to form dihydrochromenone derivatives.

Common reagents and conditions used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Chloromethyl)-3H-benzo[f]chromen-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The chromenone core can interact with various biological receptors and enzymes, modulating their function and leading to diverse biological effects .

Comparison with Similar Compounds

1-(Chloromethyl)-3H-benzo[f]chromen-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(chloromethyl)benzo[f]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-8-10-7-13(16)17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGVCNAZYMUWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)O3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359103
Record name 1-(Chloromethyl)-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41295-62-9
Record name 1-(Chloromethyl)-3H-naphtho[2,1-b]pyran-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41295-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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